1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine
Description
Historical Development of Trifluoromethylated Heterocycles
The introduction of trifluoromethyl (CF₃) groups into heterocyclic systems has evolved significantly since the early 20th century. Early methods relied on hazardous reagents such as antimony fluoride (SbF₃) and hydrogen fluoride (HF), which posed safety risks. The development of bench-stable reagents like sodium trifluoromethanesulfinate (Langlois reagent) marked a turning point, enabling electrophilic trifluoromethylation under milder conditions. Subsequent advancements included the creation of Umemoto and Togni reagents, which expanded the scope of CF₃ incorporation into electron-deficient and electron-rich substrates.
Modern methodologies emphasize direct C–H functionalization, as demonstrated by the innate trifluoromethylation of pyridines and other heterocycles using radical intermediates. The synthesis of 1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine aligns with this trajectory, reflecting the growing preference for atom-economical strategies that minimize hazardous byproducts.
Significance of Pyrrolidine-Based Fluorinated Compounds
Pyrrolidine derivatives are central to medicinal chemistry due to their sp³-hybridized nitrogen and non-planar conformation, which enhance metabolic stability and binding affinity to biological targets. Fluorination at the pyrrolidine core or substituents introduces lipophilicity, improves pharmacokinetics, and modulates electronic properties. For example:
- Stereochemical control : Fluorine substituents at C-3 or C-4 positions influence ring puckering and spatial orientation of substituents, affecting receptor binding.
- Metabolic stability : The C–F bond’s strength reduces oxidative degradation, a critical factor in drug design.
This compound combines these advantages, featuring a trifluoromethylphenyl group that enhances lipophilicity and a pyrrolidine core capable of participating in hydrogen bonding or π-π interactions.
Position in Chemical Taxonomy
This compound belongs to the class of trifluoromethylated pyrrolidines , a subset of fluorinated nitrogen heterocycles. Its structural features include:
- Core : Pyrrolidine ring with a tertiary amine at C-3.
- Substituent : A 2-trifluoromethylphenyl group attached to the nitrogen.
- Functionalization : Potential for further derivatization at the C-3 amine or aromatic ring.
Properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)9-3-1-2-4-10(9)16-6-5-8(15)7-16/h1-4,8H,5-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMBAWPRMCHMCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Approach
- Starting Materials : The synthesis often begins with a suitable pyrrolidine derivative and a trifluoromethylphenyl compound.
- Ring Formation : The pyrrolidine ring can be formed through various methods, such as cyclization reactions involving amino acids or their derivatives.
- Arylation : The introduction of the trifluoromethylphenyl group typically involves arylation reactions, which can be facilitated by palladium-catalyzed cross-coupling reactions.
Specific Steps
Step 1 : Preparation of the Pyrrolidine Core
- This can involve the cyclization of an amino acid or its derivative in the presence of a suitable catalyst.
Step 2 : Introduction of the Trifluoromethylphenyl Group
- This step often involves a palladium-catalyzed cross-coupling reaction between the pyrrolidine core and a trifluoromethylphenyl halide or boronic acid.
Conditions and Reagents
| Reagent/Condition | Description |
|---|---|
| Palladium Catalyst | Pd(PPh3)4 or Pd2(dba)3 are commonly used. |
| Ligand | Phosphine ligands like XantPhos are effective. |
| Base | Sodium tert-butoxide (t-BuONa) is often used. |
| Solvent | Toluene or similar aprotic solvents are preferred. |
| Temperature | Typically around 100°C to 110°C. |
Analysis of Preparation Methods
Challenges and Considerations
- Yield and Purity : The yield and purity of the final product can be affected by the choice of catalyst, ligand, and reaction conditions.
- Selectivity : Ensuring the correct regioselectivity and stereoselectivity is crucial, especially in complex molecules.
Optimization Strategies
- Catalyst Screening : Testing different palladium catalysts and ligands to optimize yield and selectivity.
- Reaction Conditions : Adjusting temperature, solvent, and base to improve reaction efficiency.
Research Findings
While specific research findings on the synthesis of this compound are limited in the provided sources, similar compounds have been synthesized using palladium-catalyzed reactions. For instance, the use of trifluoromethylphenyl groups in pharmaceutical compounds has been explored for their unique biological properties.
Chemical Reactions Analysis
1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amine group in the pyrrolidine ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine serves as a versatile building block in organic synthesis. It is utilized in:
- Synthesis of Complex Molecules : The compound acts as an intermediate in the formation of more intricate organic structures.
- Reagent in Organic Transformations : It is employed in various chemical reactions, including oxidation, reduction, and substitution reactions, allowing for the generation of diverse derivatives.
Biology
Research into the biological activities of this compound is ongoing, focusing on:
- Cellular Processes : Studies are investigating how this compound interacts with cellular mechanisms and biological macromolecules.
- Potential Therapeutic Effects : There is interest in its role as a lead compound in drug discovery, particularly in targeting specific biological pathways.
Medicine
The compound's potential therapeutic applications are being explored, including:
- Drug Development : As a lead compound, it may contribute to the development of new pharmaceuticals targeting various diseases.
- Biological Activity Profiling : Investigations into its pharmacological properties may reveal new avenues for treatment strategies.
Industry
In industrial applications, this compound is used for:
- Material Development : It plays a role in the creation of novel materials with specific functionalities.
- Agrochemicals and Pharmaceuticals : The compound serves as an intermediate in the synthesis of agrochemicals and other pharmaceutical products.
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers and Benzyl-Substituted Analogs
- 1-(4-Trifluoromethylbenzyl)pyrrolidin-3-amine dihydrochloride (C₁₂H₁₄F₃N₂·2HCl): This analog substitutes the CF₃ group at the phenyl ring’s 4-position instead of the 2-position. The dihydrochloride salt form enhances aqueous solubility, a critical factor for in vivo applications .
Pyridine-Based Derivatives
- 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine (C₁₀H₁₁ClF₃N₃):
Replacing the phenyl ring with a pyridine introduces a nitrogen atom, increasing polarity and hydrogen-bonding capacity. The 3-chloro-5-CF₃ substitution on pyridine may enhance halogen bonding interactions in medicinal chemistry contexts . - 1-[5-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine (C₁₀H₁₂F₃N₃): Lacking the chloro substituent, this derivative has reduced molecular weight (231.22 g/mol vs.
Halogen-Substituted Phenyl Derivatives
- 1-Benzyl-N-(3-chloro-2-fluorophenyl)pyrrolidin-3-amine (C₁₇H₁₈ClFN₂):
The 3-chloro-2-fluorophenyl group introduces dual halogen effects: chlorine increases lipophilicity (logP), while fluorine enhances metabolic stability. The benzyl group adds steric bulk, which may reduce off-target interactions in receptor binding .
Complex Ring Systems and Functionalized Analogs
- (2S)-N-(1,1-Difluoro-4-phenyl-1-(3-(trifluoromethyl)phenyl)butan-2-yl)-2-(methoxymethyl)pyrrolidin-1-amine :
This compound integrates a difluorobutane chain and a methoxymethyl-pyrrolidine group, significantly increasing molecular complexity and weight (C₂₃H₂₆F₅N₂O). The additional fluorine atoms and ether linkage may improve blood-brain barrier penetration but reduce solubility . - However, this rigidity may also limit bioavailability .
Data Tables
Research Findings and Key Insights
- Electronic Effects : The 2-CF₃ group in the target compound creates a sterically hindered and electron-deficient aromatic system, which may reduce π-π stacking interactions compared to para-substituted analogs .
- Solubility and Stability : Pyridine-based analogs (e.g., C₁₀H₁₂F₃N₃) likely exhibit higher water solubility than phenyl derivatives due to increased polarity, though this may come at the cost of membrane permeability .
Biological Activity
1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticonvulsant properties and other neuropharmacological effects. The trifluoromethyl group is known to enhance the pharmacological profile of compounds, affecting their interaction with biological targets.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of various derivatives related to this compound. In particular, compounds with similar structural features have been evaluated for their efficacy in seizure models.
Key Findings
- In Vivo Efficacy : A series of pyrrolidine derivatives were tested in maximal electroshock (MES) and 6 Hz seizure models. Notably, compounds with a trifluoromethyl substituent demonstrated significant protective effects against induced seizures, with some achieving over 75% protection at certain dosages .
- Dose-Response Relationship : The effective doses (ED50) for these compounds varied, with some showing potent activity at low doses (e.g., ED50 values of 18.8 mg/kg in the 6 Hz model) indicating a strong anticonvulsant effect .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
The mechanism by which this compound exerts its biological effects is likely multifactorial:
- Neurotransmitter Modulation : Compounds similar to this structure have been shown to interact with neurotransmitter systems, particularly GABAergic pathways, enhancing inhibitory neurotransmission which is crucial for seizure control .
- Neurotrophic Factor Expression : Some derivatives have been associated with increased levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which may contribute to their neuroprotective effects .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical and preclinical settings:
- Study on Efficacy in Seizure Models : A focused series of phenyl-glycinamide derivatives demonstrated potent activity across multiple seizure models, suggesting that modifications to the pyrrolidine structure can lead to enhanced anticonvulsant properties .
- Comparative Analysis : In a comparative study, various trifluoromethyl-containing compounds were assessed for their MAO-B inhibitory activity, revealing that those with a pyrrolidine core exhibited superior inhibitory effects compared to their non-fluorinated analogs .
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for the preparation of 1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine?
- Answer: A widely applicable method involves coupling reactions between pyrrolidin-3-amine derivatives and trifluoromethyl-substituted aryl halides or boronic acids. For example, copper-catalyzed cross-coupling (e.g., Chan-Lam or Ullmann-type reactions) can attach the trifluoromethylphenyl group to the pyrrolidine ring. Key steps include:
- Using Cu(OAc)₂ as a catalyst with aryl boronic acids under inert conditions .
- Purification via flash chromatography (silica gel, hexane/EtOAc gradients) .
- Monitoring reaction progress by TLC and quenching with aqueous NH₃ to isolate the product .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Answer:
- NMR Spectroscopy: ¹H NMR identifies amine protons (δ 1.5–2.5 ppm) and aromatic signals (δ 7.0–8.0 ppm). ¹⁹F NMR confirms the trifluoromethyl group (singlet near -60 to -70 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight.
- Elemental Analysis: CHN analysis ensures stoichiometric consistency (±0.4% tolerance) .
- HPLC: Purity assessment (>95%) using reverse-phase columns .
Q. What are the stability profiles of this compound under various storage conditions?
- Answer:
- Store in dark, inert atmosphere (argon or nitrogen) at 2–8°C to prevent degradation.
- Avoid prolonged exposure to moisture or light, which may hydrolyze the amine or degrade the trifluoromethyl group .
Advanced Questions
Q. How does the trifluoromethyl group at the ortho position influence electronic properties and reactivity?
- Answer:
- Electronic Effects: The electron-withdrawing trifluoromethyl group reduces electron density on the phenyl ring, decreasing the amine’s basicity. This can be quantified via pKa measurements (e.g., potentiometric titration) or computational methods (DFT calculations) .
- Reactivity Impact: Enhanced electrophilicity of the aromatic ring may facilitate nucleophilic aromatic substitution or metal-catalyzed cross-couplings .
Q. What strategies resolve stereochemistry at the pyrrolidin-3-amine position?
- Answer:
- Chiral Chromatography: Use chiral stationary phases (e.g., amylose or cellulose derivatives) for enantiomeric separation.
- X-ray Crystallography: Determine absolute configuration using SHELX software for structure refinement .
- Optical Rotation: Compare experimental [α]D values with literature data for known enantiomers .
Q. How can researchers evaluate this compound’s potential as a kinase inhibitor?
- Answer:
- In Vitro Assays: Screen against kinase panels (e.g., ADP-Glo™ kinase assays) to measure IC₅₀ values.
- Molecular Docking: Use tools like AutoDock to predict binding modes with kinase active sites (e.g., ATP-binding pockets) .
- Structure-Activity Relationship (SAR): Modify the pyrrolidine or trifluoromethylphenyl moiety to assess activity trends .
Q. What analytical approaches mitigate by-product formation during synthesis?
- Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
